molecular formula C10H9Br2N B1441068 4-(Bromomethyl)quinoline hydrobromide CAS No. 73870-28-7

4-(Bromomethyl)quinoline hydrobromide

Cat. No.: B1441068
CAS No.: 73870-28-7
M. Wt: 302.99 g/mol
InChI Key: ODGKVBQETYSINO-UHFFFAOYSA-N
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Description

4-(Bromomethyl)quinoline hydrobromide is an organic compound with the molecular formula C10H9Br2N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Bromomethyl)quinoline hydrobromide can be synthesized through the bromination of quinoline. One common method involves reacting quinoline with bromomethane in the presence of a catalyst. The reaction typically proceeds under mild conditions, and the product is then treated with hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale bromination reactions. These reactions are carried out in reactors equipped with temperature and pressure controls to ensure optimal yields and safety. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)quinoline hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include azidoquinoline, thiocyanatoquinoline, and various amine derivatives.

    Oxidation: Products include quinoline carboxylic acids and quinoline N-oxides.

    Reduction: The major product is methylquinoline.

Scientific Research Applications

4-(Bromomethyl)quinoline hydrobromide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)quinoline hydrobromide is unique due to its balanced reactivity and stability. The bromomethyl group provides a good leaving group for substitution reactions, while the hydrobromide salt form enhances its solubility in water and other polar solvents .

Biological Activity

4-(Bromomethyl)quinoline hydrobromide is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₉Br₂N
  • Molecular Weight : Approximately 302.99 g/mol
  • Structure : The compound features a quinoline structure with a bromomethyl group at the fourth position, enhancing its reactivity and solubility in various solvents.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities that could be relevant for drug development. Key areas of interest include:

  • Cytochrome P450 Inhibition : The compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism. This inhibition can significantly affect the pharmacokinetics of co-administered drugs, potentially leading to altered drug efficacy and toxicity profiles .
  • Antimicrobial Properties : Quinoline derivatives, including this compound, have shown selective antimicrobial activities against various pathogens, including Gram-positive and Gram-negative bacteria. Studies have demonstrated significant potency against certain bacterial strains, highlighting its potential as an antibacterial agent .
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of quinoline have been shown to possess significant cytotoxicity against A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer) cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Substitution Reactions : The bromomethyl group can participate in nucleophilic substitution reactions, allowing the compound to form new derivatives that may possess enhanced biological activities .
  • Interaction with Biological Targets : Quinoline derivatives are known to interact with DNA, enzymes, and various receptors. This interaction can disrupt normal cellular functions and biochemical pathways, leading to therapeutic effects or toxicity .

Research Findings

Several studies have investigated the biological activity of this compound:

  • Cytochrome P450 Inhibition Study
    • Objective : To evaluate the inhibitory effect on CYP1A2.
    • Findings : The compound demonstrated significant inhibition of CYP1A2 activity, suggesting potential implications for drug-drug interactions in clinical settings .
  • Antimicrobial Activity Assessment
    • Methodology : Disc diffusion and MIC (Minimum Inhibitory Concentration) assays were employed.
    • Results : The compound exhibited notable antimicrobial effects against both Gram-positive and Gram-negative bacteria, with MIC values indicating strong activity .
  • Anticancer Activity Evaluation
    • Cell Lines Tested : A549, HeLa, HT29, Hep3B, MCF7.
    • Results : Significant antiproliferative effects were observed with IC50 values ranging from 2 to 50 μg/ml across different cell lines. The low cytotoxicity compared to standard chemotherapeutics suggests a favorable therapeutic index .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological Activity
4-(Chloromethyl)quinolineC₁₀H₉ClNModerate antimicrobial activity
6-(Bromomethyl)quinolineC₁₀H₉Br₂NStronger cytochrome P450 inhibition
4-(Methoxymethyl)quinolineC₁₀H₉O₂NReduced anticancer efficacy
7-(Bromomethyl)quinolineC₁₀H₉Br₂NSimilar properties but different reactivity

This table highlights the distinct biological activities associated with various quinoline derivatives based on their molecular structure.

Properties

IUPAC Name

4-(bromomethyl)quinoline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN.BrH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-6H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGKVBQETYSINO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696104
Record name 4-(Bromomethyl)quinoline--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73870-28-7
Record name 4-(Bromomethyl)quinoline--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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